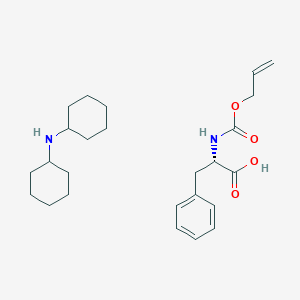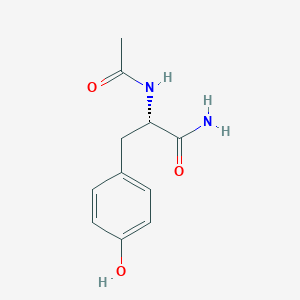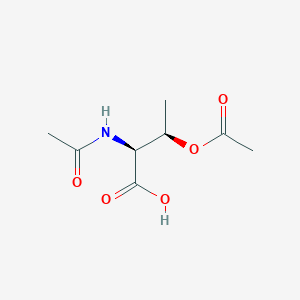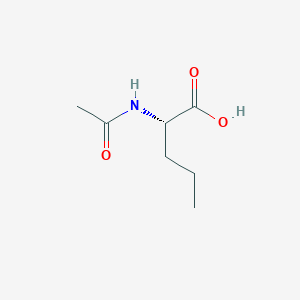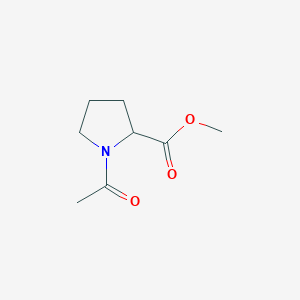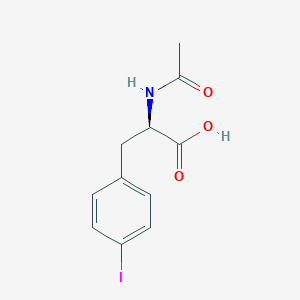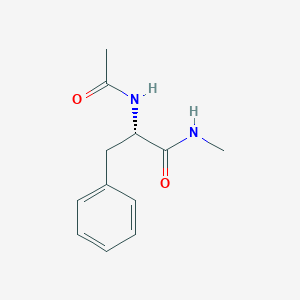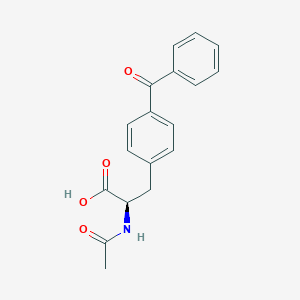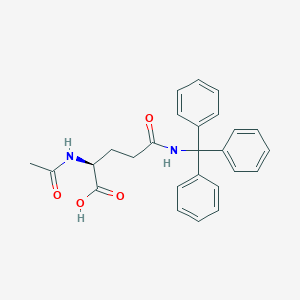
AC-Gln(trt)-OH
Vue d'ensemble
Description
“AC-Gln(trt)-OH” is also known as “N-2-acetyl-N-5-trityl-L-glutamine”. It is a chemical compound with the molecular formula C26H26N2O4 . It is used in research and development .
Synthesis Analysis
The synthesis of “AC-Gln(trt)-OH” involves solid-phase peptide synthesis . Fmoc-Gln(Trt)-OH, a Fmoc protected amino acid derivative, is used as a reagent in the synthesis of peptides . As glutamine is protected with a trityl group, unwanted substitute products in the reactions can be prevented .
Molecular Structure Analysis
The molecular structure of “AC-Gln(trt)-OH” is represented by the formula C26H26N2O4 . The exact mass is 430.18900 .
Chemical Reactions Analysis
“AC-Gln(trt)-OH” is used in the Fmoc solid phase peptide synthesis . It is a starting material in the synthesis of various peptides .
Physical And Chemical Properties Analysis
The molecular weight of “AC-Gln(trt)-OH” is 430.49600 . The compound is stored at a temperature of 2-8°C . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .
Applications De Recherche Scientifique
-
Nonenzymatic Deamidation Mechanism on a Glutamine Residue
- Field : Biochemistry
- Application Summary : The deamidation of glutamine (Gln) residues, which occurs non-enzymatically under physiological conditions, triggers protein denaturation and aggregation .
- Methods : This study investigated the effect of the C-terminal adjacent (N+1) Gly on the mechanism of Gln deamidation and the activation barrier using quantum chemical calculations .
- Results : The calculated activation barrier (85.4 kJ mol−1) was sufficiently low for the reactions occurring under physiological conditions .
-
LC-MS/MS Measurement of Glutamine and Glutamic Acid
-
Nonenzymatic Deamidation Mechanism on a Glutamine Residue
- Field : Biochemistry
- Application Summary : The deamidation of glutamine (Gln) residues, which occurs non-enzymatically under physiological conditions, triggers protein denaturation and aggregation .
- Methods : This study investigated the effect of the C-terminal adjacent (N+1) Gly on the mechanism of Gln deamidation and the activation barrier using quantum chemical calculations .
- Results : The calculated activation barrier (85.4 kJ mol−1) was sufficiently low for the reactions occurring under physiological conditions .
-
LC-MS/MS Measurement of Glutamine and Glutamic Acid
- Field : Metabolomics
- Application Summary : Accurate, highly sensitive methods for measuring glutamine (Gln) and glutamic acid (Glu) in cell cultures and other biological samples are in high demand, especially in cancer research .
- Methods : This study developed an LC-MS/MS protocol to separate Gln, Glu, and pyroglutamic acid (pGlu), and found that free Gln and Glu cyclize to pGlu in the electrospray ionization source .
- Results : Analysis of Gln standards over a concentration range from 0.39 to 200 μM indicated that a minimum of 33% and maximum of almost 100% of Gln was converted to pGlu in the ionization source, with the extent of conversion dependent on fragmentor voltage .
-
Nonenzymatic Deamidation Mechanism on a Glutamine Residue
- Field : Biochemistry
- Application Summary : The deamidation of glutamine (Gln) residues, which occurs non-enzymatically under physiological conditions, triggers protein denaturation and aggregation .
- Methods : This study investigated the effect of the C-terminal adjacent (N+1) Gly on the mechanism of Gln deamidation and the activation barrier using quantum chemical calculations .
- Results : The calculated activation barrier (85.4 kJ mol−1) was sufficiently low for the reactions occurring under physiological conditions .
-
LC-MS/MS Measurement of Glutamine and Glutamic Acid
- Field : Metabolomics
- Application Summary : Accurate, highly sensitive methods for measuring glutamine (Gln) and glutamic acid (Glu) in cell cultures and other biological samples are in high demand, especially in cancer research .
- Methods : This study developed an LC-MS/MS protocol to separate Gln, Glu, and pyroglutamic acid (pGlu), and found that free Gln and Glu cyclize to pGlu in the electrospray ionization source .
- Results : Analysis of Gln standards over a concentration range from 0.39 to 200 μM indicated that a minimum of 33% and maximum of almost 100% of Gln was converted to pGlu in the ionization source, with the extent of conversion dependent on fragmentor voltage .
Propriétés
IUPAC Name |
(2S)-2-acetamido-5-oxo-5-(tritylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c1-19(29)27-23(25(31)32)17-18-24(30)28-26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23H,17-18H2,1H3,(H,27,29)(H,28,30)(H,31,32)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRZQQXVIHKJKQ-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271334 | |
| Record name | N2-Acetyl-N-(triphenylmethyl)-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AC-Gln(trt)-OH | |
CAS RN |
163277-79-0 | |
| Record name | N2-Acetyl-N-(triphenylmethyl)-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163277-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-Acetyl-N-(triphenylmethyl)-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




